molecular formula C8H10N2O3 B1389861 5,6-Dimethoxynicotinaldehyde oxime CAS No. 1138443-93-2

5,6-Dimethoxynicotinaldehyde oxime

Cat. No. B1389861
CAS RN: 1138443-93-2
M. Wt: 182.18 g/mol
InChI Key: XDPKWZVQQZZGSX-BJMVGYQFSA-N
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Description

5,6-Dimethoxynicotinaldehyde oxime is an organic compound with the empirical formula C8H10N2O3 . It is a member of the oxime class of compounds, which are known for their wide applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxynicotinaldehyde oxime is represented by the SMILES string COc1cc(\\C=N\\O)cnc1OC . This indicates that the molecule contains a carbon-nitrogen double bond (C=N), characteristic of oximes, along with methoxy (OCH3) and hydroxy (OH) functional groups .


Physical And Chemical Properties Analysis

5,6-Dimethoxynicotinaldehyde oxime is a solid compound . Like other oximes, it is expected to have distinctive melting and boiling points, which can be used to distinguish it from other compounds .

Safety and Hazards

The safety information available indicates that 5,6-Dimethoxynicotinaldehyde oxime is classified under hazard statement H302, indicating that it is harmful if swallowed . It is also classified as an Acute Tox. 4 Oral, suggesting that it has acute toxicity when ingested .

Future Directions

Future research on oximes like 5,6-Dimethoxynicotinaldehyde oxime could focus on improving their ability to cross the blood-brain barrier, which is a current challenge in the treatment of organophosphorus poisoning . Additionally, the development of novel oximes with a broader spectrum against organophosphorus nerve agents and pesticides could be a potential area of exploration .

properties

IUPAC Name

(NE)-N-[(5,6-dimethoxypyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-3-6(5-10-11)4-9-8(7)13-2/h3-5,11H,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPKWZVQQZZGSX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673845
Record name N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxynicotinaldehyde oxime

CAS RN

1138443-93-2
Record name N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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